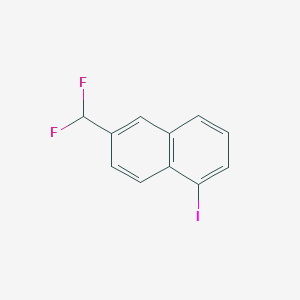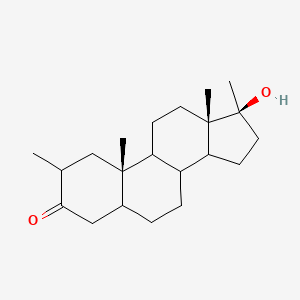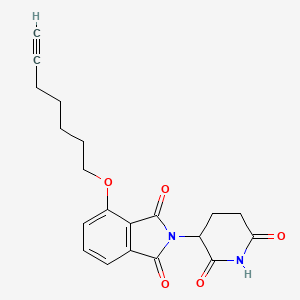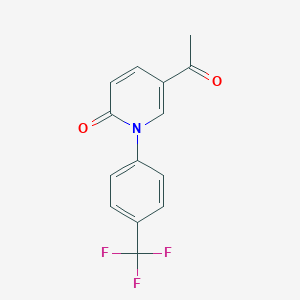
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of an acetyl group at the 5-position, a trifluoromethyl group at the 4-position of the phenyl ring, and a pyridin-2(1H)-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-acetylpyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions, such as hydrochloric acid or sulfuric acid, to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Biology:
Biochemical Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with potential therapeutic effects.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The acetyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
5-Acetyl-1-phenylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Acetyl-1-(4-methylphenyl)pyridin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness: The presence of the trifluoromethyl group in 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity and enhanced stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C14H10F3NO2 |
|---|---|
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
5-acetyl-1-[4-(trifluoromethyl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-2-7-13(20)18(8-10)12-5-3-11(4-6-12)14(15,16)17/h2-8H,1H3 |
InChI-Schlüssel |
SROHTDABPCADIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



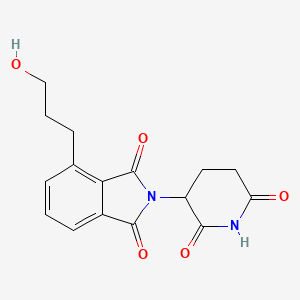

![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)

![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
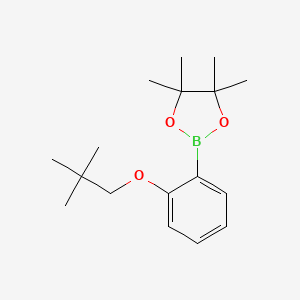
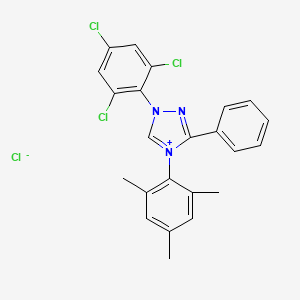

![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
